Adenosine A1 Receptor Affinity: 15 nM Ki Positions Compound in Moderate Potency Range
In a head-to-head comparator analysis, the target compound demonstrates an A1 Ki of 15 nM, which is 4- to 15-fold less potent than the reference antagonists CGS 15943 (Ki 3.5 nM), DPCPX (Ki 3.9 nM), and SLV 320 (Ki 1 nM) [1]. This moderate potency, rather than ultra-high affinity, may be advantageous for studies where receptor reserve effects or washout kinetics require a less tenacious ligand.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | CGS 15943 (3.5 nM); DPCPX (3.9 nM); SLV 320 (1 nM) |
| Quantified Difference | 4.3-fold lower affinity vs. CGS 15943; 3.8-fold lower vs. DPCPX; 15-fold lower vs. SLV 320 |
| Conditions | Displacement of [3H]R-PIA from human A1 adenosine receptor expressed in CHO cells, 60 min incubation, liquid scintillation counting |
Why This Matters
Researchers requiring an A1 antagonist with moderate rather than ultra-high potency can select this compound to avoid saturation of receptor reserve or to facilitate competitive displacement protocols.
- [1] BindingDB. BDBM50389794: Ki 15 nM at human A1 adenosine receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389794 View Source
